

# Impact of food on Tenalisib absorption in animal studies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Tenalisib Food Effect Studies

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data.

# Impact of Food on Tenalisib Absorption

Notice: To date, no data from animal studies on the effect of food on **Tenalisib** (also known as RP6530) absorption has been publicly released. The following information is derived from a Phase I/Ib clinical study in human subjects. This data is provided as the most relevant information currently available for researchers investigating the pharmacokinetic properties of **Tenalisib**.

A clinical study investigating the impact of food on **Tenalisib** absorption revealed differing effects between healthy volunteers and patients with T-cell lymphoma. In healthy volunteers, the presence of a high-fat meal was found to increase the overall exposure (AUC) to **Tenalisib**, though it did not have a significant effect on the maximum plasma concentration (Cmax).[1] Conversely, in patients with relapsed/refractory T-cell lymphoma receiving an 800 mg twice-daily dose, there was no clinically meaningful difference (less than a 20% change) in Cmax and AUC between the fed and fasted states.[1] This suggests that food does not have a significant impact on **Tenalisib** absorption in this patient population.[1]



## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic findings from the human food effect studies on **Tenalisib**.

Table 1: Effect of a High-Fat Meal on **Tenalisib** Pharmacokinetics in Healthy Volunteers

| Parameter | Fed State             | Fasted State | Observation                                                                |
|-----------|-----------------------|--------------|----------------------------------------------------------------------------|
| Cmax      | No Significant Effect | Baseline     | The maximum plasma concentration was not significantly altered by food.[1] |
| AUC       | Increased             | Baseline     | The total drug exposure was observed to increase with food.[1]             |

Table 2: Effect of Food on **Tenalisib** (800 mg BID) Pharmacokinetics in T-Cell Lymphoma Patients

| Parameter | Fed vs. Fasted Change | Observation                                                                |
|-----------|-----------------------|----------------------------------------------------------------------------|
| Cmax      | <20%                  | No meaningful change in the maximum plasma concentration was observed. [1] |
| AUC       | <20%                  | No meaningful change in the total drug exposure was observed.[1]           |

## **Experimental Protocols**

The following are the methodologies employed in the clinical food effect study for the patient cohort.



### Fasted State Protocol:

- Patients were required to fast for a period of 2 hours before the administration of **Tenalisib**.
   [1]
- Following drug administration, patients continued to fast for an additional 1 hour.[1]

#### Fed State Protocol:

 Patients were administered **Tenalisib** 30 minutes after the consumption of a meal (breakfast and dinner).[1]

## **Visualizations**

.dot





Click to download full resolution via product page

Caption: Workflow of a typical crossover food effect study.



## **Troubleshooting Guides and FAQs**

Q1: We are planning a preclinical food effect study for a novel compound. What animal model is most appropriate?

A1: The choice of animal model depends on several factors, including the compound's metabolic profile and the gastrointestinal physiology of the species. Canines, particularly beagle dogs, are frequently used for food effect studies because their gastrointestinal tract is physiologically more similar to humans than that of rodents. However, the choice should be justified based on in vitro data and the scientific literature for compounds in a similar class.

Q2: In our rodent study, we observed a significant food effect, but the human data for **Tenalisib** shows a discrepancy between healthy volunteers and patients. How should we interpret our preclinical results?

A2: This is an excellent observation and highlights a critical aspect of drug development. Discrepancies between preclinical models and human subjects, and even between healthy volunteers and patient populations, can arise due to differences in metabolism, disease state, and concomitant medications. Your preclinical findings are valuable for initial risk assessment and formulation development. The **Tenalisib** data suggests that it is important to consider the target patient population's characteristics in later-stage clinical trials, as the food effect may differ.

Q3: What constitutes a "standard" high-fat meal in preclinical studies, and how can we standardize it?

A3: While there isn't a single universal standard, a common practice is to use a meal in which a significant portion of the caloric content (e.g., 50%) is derived from fat. For consistency, it is crucial to document the exact composition, weight, and caloric content of the meal provided to the animals. Commercially available high-fat diets for laboratory animals can help ensure standardization across studies.

Q4: We are observing high variability in our food effect study. What are the potential causes and how can we mitigate this?

A4: High variability is a common challenge. Potential causes include:



- Incomplete fasting: Ensure strict adherence to fasting protocols.
- Differences in food consumption: Monitor that each animal consumes the entire meal within the specified timeframe.
- Gastrointestinal motility differences: The composition of the meal can influence gastric emptying and transit time.
- Coprophagy (in rodents): Housing animals in a way that prevents coprophagy can reduce variability.
- Stress: Acclimatize animals to the procedures to minimize stress-induced physiological changes.

Using a crossover study design, where each animal serves as its own control, is a highly effective way to reduce inter-animal variability.

Q5: The human data for **Tenalisib** mentions that dose-limiting toxicities were observed in the fed cohort at the 800 mg dose, but not the fasted cohort, even though the exposure was similar. What could explain this?

A5: This is a complex observation. While the overall exposure (AUC) and peak concentration (Cmax) were not significantly different, food can alter the rate of absorption and the shape of the concentration-time curve in subtle ways. It is also possible that components of the meal interacted with the drug at the site of absorption or that the physiological changes induced by food (e.g., changes in splanchnic blood flow, gut pH) influenced the local concentration of the drug or its metabolites, potentially leading to increased local toxicity. This underscores the importance of assessing safety and tolerability in both fed and fasted states.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Impact of food on Tenalisib absorption in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612265#impact-of-food-on-tenalisib-absorption-in-animal-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com